1-Propanol, 3-[(4-aminobutyl)amino]-
Description
1-Propanol, 3-[(4-aminobutyl)amino]- is a secondary amino alcohol characterized by a propanol backbone with a 4-aminobutyl substituent at the 3-position. This compound is structurally related to bleomycin derivatives, as evidenced by its synonym N1-[3-[(4-aminobutyl)amino]propyl]-bleomycinamide, hydrochloride (CAS: 55658-47-4), which is a component of Bleomycin A5 (hydrochloride), an antibiotic and antitumor agent used in research settings . Its molecular structure combines hydrophilic (amino and hydroxyl groups) and hydrophobic (alkyl chain) regions, enabling interactions with biological targets such as DNA, a mechanism common to bleomycin-family drugs .
Properties
CAS No. |
23545-31-5 |
|---|---|
Molecular Formula |
C7H18N2O |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
3-(4-aminobutylamino)propan-1-ol |
InChI |
InChI=1S/C7H18N2O/c8-4-1-2-5-9-6-3-7-10/h9-10H,1-8H2 |
InChI Key |
LEAFDMXPPVSUEG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCO)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol, 3-[(4-aminobutyl)amino]- can be synthesized through a multi-step process involving the reaction of 1-propanol with 4-aminobutylamine. The reaction typically requires a catalyst and specific reaction conditions such as temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 1-Propanol, 3-[(4-aminobutyl)amino]- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include purification steps to isolate the compound from any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Propanol, 3-[(4-aminobutyl)amino]- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents or other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various amine derivatives.
Substitution: New substituted amine or alcohol compounds.
Scientific Research Applications
1-Propanol, 3-[(4-aminobutyl)amino]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol, 3-[(4-aminobutyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that modify other molecules. Its amine group can form hydrogen bonds and ionic interactions, influencing the behavior of biological molecules and enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Propanol, 3-[(4-aminobutyl)amino]- with analogous amino alcohols and related derivatives, highlighting structural, functional, and application-based differences:
Notes:
- Molecular weight for the target compound is calculated based on its base structure (excluding hydrochloride counterions).
- Applications are inferred from structural analogs and associated research contexts.
Structural and Functional Differences
Amino Group Substituents: The target compound features a 4-aminobutyl chain, providing extended hydrophilicity and flexibility compared to simpler analogs like 3-amino-1-propanol (single -NH₂ group) or 3-(dimethylamino)-1-propanol (shorter alkyl substituents) .
Heterocyclic Modifications: 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]-1-propanol includes a benzothiazole ring, introducing π-π stacking capabilities and sulfonic acid reactivity absent in the target compound .
Ester and Sulfate Derivatives: The sulfate ester in 1-Propanol, 3-(dibutylamino)-, sulfate (2:1) adds ionic character, making it suitable for colloidal or surfactant systems, unlike the target compound’s primary biological role .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
